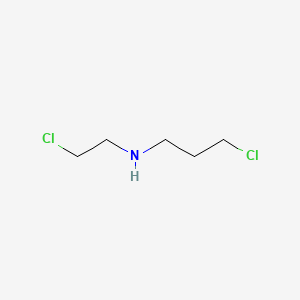

3-chloro-N-(2-chloroethyl)propan-1-amine

Übersicht

Beschreibung

3-chloro-N-(2-chloroethyl)propan-1-amine is a chemical compound with the molecular formula C5H11Cl2NThis compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(2-chloroethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-chloro-N-(2-chloroethyl)propan-1-amine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Forms amine oxides using agents like hydrogen peroxide.

- Reduction: Can be reduced to primary amines using lithium aluminum hydride.

- Substitution: Undergoes nucleophilic substitutions to form diverse derivatives.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its structural properties may influence biological activity, making it a candidate for further investigation in pharmacological studies.

Medicine

The compound is particularly significant in the field of oncology. It has been investigated for its role in synthesizing pharmaceutical compounds that target cancer cells:

- Ifosfamide: A related compound used in chemotherapy, highlighting the relevance of this compound as an impurity that may affect therapeutic efficacy .

Industrial Applications

In industrial settings, this compound is utilized for producing various chemical products and materials due to its reactivity and ability to form multiple derivatives. Its unique combination of chloroalkyl groups makes it a valuable intermediate in organic synthesis processes .

Case Studies and Research Findings

Recent studies have examined the implications of impurities like this compound on the pharmacokinetics and efficacy of chemotherapeutic agents such as Ifosfamide. Research has shown that impurities can significantly alter drug metabolism and effectiveness, necessitating thorough investigation during pharmaceutical development .

Wirkmechanismus

The mechanism of action of 3-chloro-N-(2-chloroethyl)propan-1-amine involves its interaction with nucleophilic sites in biomolecules. It can form covalent bonds with DNA and proteins, leading to potential biological effects. The molecular targets include nucleic acids and enzymes, which can result in various biochemical pathways being affected .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-3-chloropropyl-N-2-chloroethylamine: Similar structure but different reactivity.

Ifosfamide: A related compound used in chemotherapy.

Cyclophosphamide: Another related compound with similar applications in cancer treatment.

Uniqueness

3-chloro-N-(2-chloroethyl)propan-1-amine is unique due to its specific chemical structure, which allows it to be used as an intermediate in the synthesis of various pharmaceuticals and chemical products. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications .

Biologische Aktivität

3-chloro-N-(2-chloroethyl)propan-1-amine, also known as Ifosfamide Impurity E, is an alkylating agent that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to Ifosfamide, a well-known chemotherapeutic agent, and exhibits similar mechanisms of action. Understanding the biological activity of this compound involves exploring its pharmacokinetics, mechanisms of action, and interactions with biological macromolecules.

- IUPAC Name: this compound

- Molecular Formula: C5H11Cl2N

- Molecular Weight: 121.61 g/mol

This compound acts primarily as an alkylating agent. Its mechanism can be summarized as follows:

- Activation: The compound undergoes biotransformation via the cytochrome P450 system in the liver, which activates it through a minor pathway (4-hydroxylation) and a major toxification pathway (N-dechloroethylation) .

- DNA Interaction: Once activated, it forms intra and interstrand cross-links in DNA, leading to cytotoxicity and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver and its distribution throughout the body. The activation process is crucial for its therapeutic efficacy, particularly in targeting rapidly dividing cancer cells.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties due to its ability to induce DNA damage in cancer cells. Its efficacy has been studied in various cancer models, demonstrating potential use in combination therapies with other chemotherapeutic agents.

Antibacterial Activity

While primarily noted for its antitumor effects, there is emerging evidence suggesting antibacterial properties against certain Gram-positive bacteria. Comparative studies have shown that similar compounds exhibit varying degrees of antibacterial activity, indicating a broader spectrum of biological activity than previously understood .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Efficacy:

- In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies.

- A study reported a significant reduction in tumor size in animal models treated with this compound compared to control groups .

- Mechanistic Studies:

-

Combination Therapy:

- Investigations into combination therapies have shown enhanced efficacy when this compound is used alongside other chemotherapeutic agents like cisplatin or doxorubicin, suggesting potential for synergistic effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Chloroethyl group attached to propanamine | Alkylating agent with potential antitumor activity |

| Bis(2-chloroethyl)amine | Two chloroethyl groups | Strong alkylating agent used in chemotherapy |

| N-(2-chloroethyl)propan-1-amine | Chloroethyl moiety | Reactivity allows for derivative synthesis |

Eigenschaften

IUPAC Name |

3-chloro-N-(2-chloroethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXKFOYOKSXOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42453-19-0 | |

| Record name | 3-Chloro-N-(2-chloroethyl)propan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042453190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-N-(2-CHLOROETHYL)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DZ5K6NPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.